molecular formula C16H22O3 B1371858 Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate CAS No. 898793-09-4

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate

Cat. No. B1371858
M. Wt: 262.34 g/mol
InChI Key: PDGPQEGQFXROHL-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate, also known as ethyl 6-methyl-3,4-dimethylphenylhexanoate, is a synthetic organic compound commonly used in scientific research. It is a white crystalline solid with a molecular weight of 286.41 g/mol and a melting point of 61-64°C. It has a strong, sweet odor and is miscible in most organic solvents. This compound has a wide range of applications in the field of scientific research, including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Synthesis and Catalysis

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate and its derivatives are primarily involved in the synthesis of pharmacologically significant compounds, such as statins. The synthesis pathway of these compounds has been optimized for large-scale production. One of the key processes involves the highly stereoselective hydrogenation of β-keto esters to produce optically pure compounds using Rhodium (Rh) and Ruthenium (Ru) catalysts. This process is crucial in the production of statin precursors, highlighting the compound's role in synthesizing medically important molecules (Tararov, König, & Börner, 2006).

Crystallography

The crystal structure of derivatives of ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate has been determined, providing insights into their molecular configuration and potential applications in material science and drug design. The molecule's structure, featuring a rigid skeleton formed by planar rings, underlines its potential in forming complex molecular assemblies (Gelli et al., 1994).

Laser Technology

Derivatives of ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate are also pivotal in creating laser-active cyanopyrromethene-BF2 complexes. These complexes exhibit significant potential in developing laser technologies, highlighting the compound's role beyond the pharmaceutical industry (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).

Photoremovable Protecting Group

The compound's derivatives serve as a photoremovable protecting group for carboxylic acids, a technique used in organic synthesis and biochemistry. The efficiency of photoenolization and the identification of transient intermediates during this process are critical for applications in "caged compounds" (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

properties

IUPAC Name

ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-4-19-16(18)8-6-5-7-15(17)14-10-9-12(2)13(3)11-14/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGPQEGQFXROHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645528
Record name Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate

CAS RN

898793-09-4
Record name Ethyl 3,4-dimethyl-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3,4-dimethylphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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